

Technical Support Center: 3-(cyclohexylamino)-1-propanesulfonic-d17 acid

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Compound of Interest

Compound Name: 3-(Cyclohexylamino)-1-propanesulfonic-d17 acid

Cat. No.: B566978

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** (CAPS-d17).

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility challenges encountered during experiments with CAPS-d17.

Question: My CAPS-d17 is not dissolving in water at the desired concentration. What could be the issue and how can I resolve it?

Answer:

Several factors can influence the solubility of CAPS-d17. Here's a step-by-step troubleshooting approach:

- **Verify the Solvent and Purity:** Ensure you are using high-purity water (e.g., deionized or distilled). Impurities in the solvent can affect solubility.
- **Check the pH of the Solution:** 3-(cyclohexylamino)-1-propanesulfonic acid (the non-deuterated form, CAPS) is a zwitterionic buffer with a pKa of 10.4.^{[1][2]} Its solubility is pH-

dependent. At its isoelectric point, the net charge is zero, which can lead to lower solubility. Adjusting the pH away from the isoelectric point can significantly increase solubility.

- To increase solubility: Try adjusting the pH to be at least one or two units away from the pKa (10.4). For example, adjusting the pH to below 9 or above 11.
- Consider the Temperature: While data for the deuterated form is not readily available, the solubility of the non-deuterated CAPS is generally good in water.^[3] Gently warming the solution may help increase the rate of dissolution. However, be cautious as excessive heat can potentially degrade the compound.
- Mechanical Agitation: Ensure the solution is being adequately stirred or agitated. Sonication can also be an effective method to aid dissolution for stubborn particles.
- Concentration Limits: The non-deuterated form, CAPS, has a reported solubility of 110 g/L in water. While deuteration is not expected to dramatically alter solubility, it's a good reference point for the upper concentration limit.

Question: I'm observing precipitation of my CAPS-d17 solution over time. Why is this happening and what can I do to prevent it?

Answer:

Precipitation of a previously dissolved compound can be due to several factors:

- Temperature Fluctuations: If the solution was prepared at an elevated temperature and then cooled, the compound may precipitate out as the solubility decreases at lower temperatures. If possible, store the solution at the temperature it was prepared at, or prepare a more dilute solution.
- pH Changes: The pH of your solution may have shifted over time due to absorption of atmospheric CO₂ (which can lower the pH of basic solutions) or interaction with other components in your experiment. Re-verify and, if necessary, re-adjust the pH of the solution. The useful buffering pH range for CAPS is 9.7-11.1.^{[1][2]}
- Common Ion Effect: The presence of other ions in your solution could potentially decrease the solubility of CAPS-d17.^[4] Review the composition of your experimental medium for any

potential common ions.

- Saturation Level: The solution might be supersaturated. In this case, preparing a slightly more dilute solution is the most straightforward solution.

Frequently Asked Questions (FAQs)

Q1: What is **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**?

A1: **3-(cyclohexylamino)-1-propanesulfonic-d17 acid** (CAPS-d17) is the deuterated form of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS).^{[5][6]} CAPS is a zwitterionic biological buffer commonly used in biochemistry and molecular biology.^{[1][2]} The "d17" indicates that 17 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is often used in techniques like mass spectrometry or NMR spectroscopy for tracing and quantification.

Q2: What are the general properties of CAPS and how might deuteration affect them?

A2: The non-deuterated form, CAPS, has the following properties:

- Molecular Formula: C₉H₁₉NO₃S^{[1][7]}
- Molecular Weight: 221.32 g/mol ^{[2][7]}
- pKa: 10.4^{[1][2]}
- Buffering pH Range: 9.7 - 11.1^{[1][2]}
- Appearance: White powder^[3]

Deuteration will increase the molecular weight of the compound. While the fundamental chemical properties like pKa and buffering range are not expected to change significantly, there might be minor differences in physical properties such as solubility and reaction kinetics (isotopic effect). However, for most practical purposes, the properties of CAPS can be used as a close approximation for CAPS-d17.

Q3: In which solvents is CAPS-d17 soluble?

A3: Based on its non-deuterated counterpart, CAPS-d17 is expected to be very soluble in water.[3][8] Its solubility in organic solvents is generally low.[9] For specific applications, some sources indicate solubility in DMSO.[6]

Q4: Are there any known incompatibilities for CAPS-d17?

A4: As a buffer, CAPS is designed to be relatively inert. However, like many amines, it can potentially interact with certain metal ions. It is always good practice to check for compatibility with other reagents in your specific experimental setup.

Quantitative Data Summary

The following table summarizes the key quantitative data for the non-deuterated form of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS), which can be used as a reference for the d17 analog.

Property	Value	Reference
Molecular Formula	C9H19NO3S	[1][7]
Molecular Weight	221.32 g/mol	[2][7]
pKa (at 25 °C)	10.4	[1][2]
Buffering pH Range	9.7 - 11.1	[1][2]
Solubility in Water	110 g/L	
Melting Point	>300 °C	[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

- Materials: **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**, high-purity water, analytical balance, magnetic stirrer and stir bar, pH meter, temperature-controlled water bath, 0.22 µm syringe filters.
- Procedure:

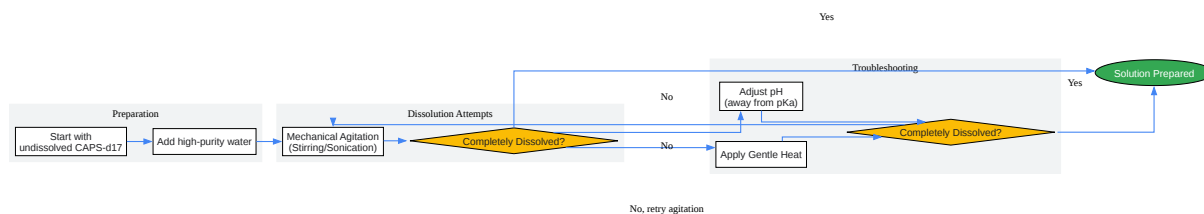
1. Equilibrate the water bath to the desired temperature (e.g., 25 °C).
2. Add a known volume of water to a series of vials.
3. Add an excess amount of CAPS-d17 to each vial to create a saturated solution.
4. Place the vials in the water bath and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
5. After equilibration, allow the solutions to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
6. Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.22 μm filter to remove any undissolved particles.
7. Accurately dilute the filtered sample with water.
8. Analyze the concentration of the diluted sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).
9. Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Enhancing Solubility through pH Adjustment

- Materials: **3-(cyclohexylamino)-1-propanesulfonic-d17 acid**, high-purity water, magnetic stirrer and stir bar, pH meter, 1 M NaOH solution, 1 M HCl solution.
- Procedure:
 1. Prepare a suspension of CAPS-d17 in water at a concentration slightly above the desired final concentration.
 2. Place the suspension on a magnetic stirrer.
 3. Monitor the pH of the suspension.
 4. Slowly add small aliquots of either 1 M NaOH (to increase pH) or 1 M HCl (to decrease pH) while continuously stirring and monitoring the pH.

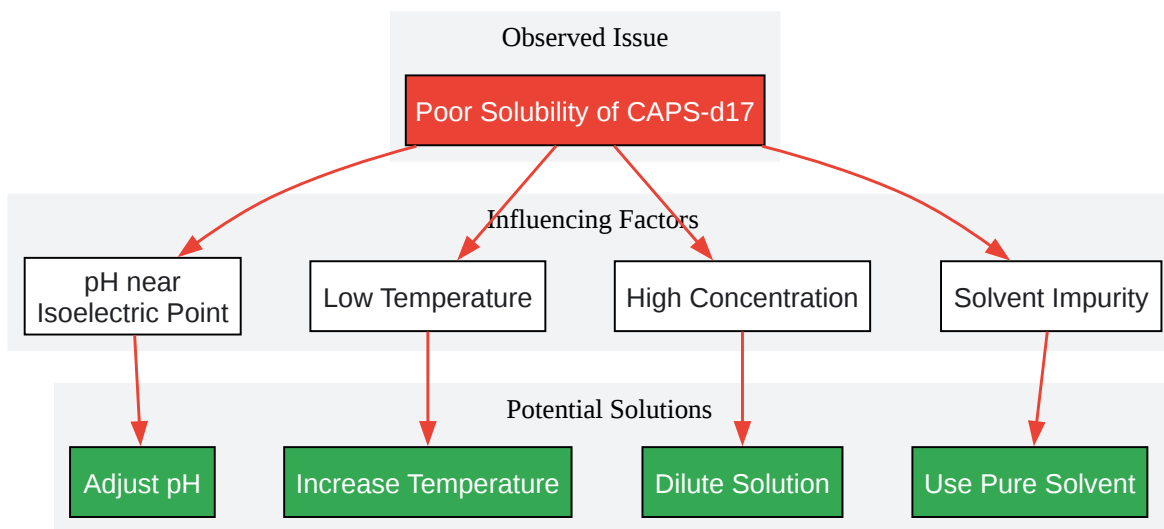
5. Observe the dissolution of the solid as the pH is adjusted away from the isoelectric point.
6. Continue to add the acid or base until all the solid has dissolved.
7. Record the final pH at which complete dissolution is achieved.

Visualizations



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Caption: Workflow for dissolving CAPS-d17.



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